6-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines.
Preparation Methods
The synthesis of 6-(4-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the ethoxy and fluorophenyl groups.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(4-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It has shown potential as an antiviral agent, particularly against influenza A virus.
Medicine: It is being studied for its potential use in developing new therapeutic agents for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to interact with the M2 proton channel of the influenza A virus, inhibiting its function and thereby exhibiting antiviral activity . The pathways involved include the disruption of viral replication and protein synthesis .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines and triazolothiadiazepines. Compared to these, 6-(4-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substituents, which confer distinct biological activities and chemical properties . Some similar compounds include:
- 7-benzylidene-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine
Properties
Molecular Formula |
C22H24FN5O2S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H24FN5O2S/c1-3-5-18-25-26-22-28(18)27-19(14-6-12-17(13-7-14)30-4-2)20(31-22)21(29)24-16-10-8-15(23)9-11-16/h6-13,19-20,27H,3-5H2,1-2H3,(H,24,29) |
InChI Key |
RBSBVIDDWMQXEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.